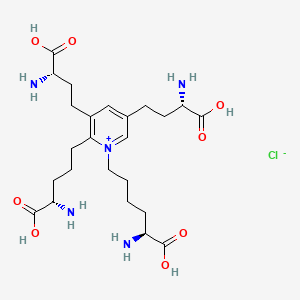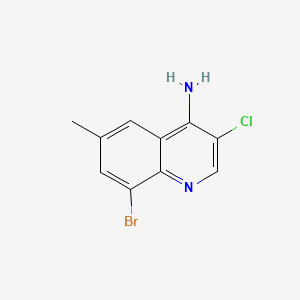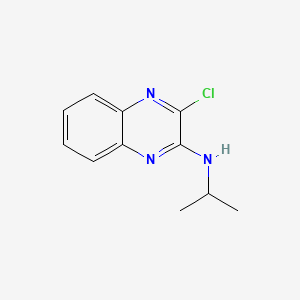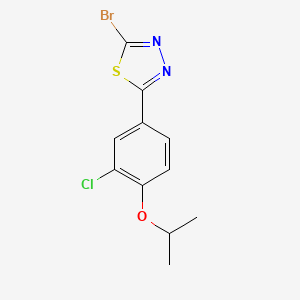
Isodesmosine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isodesmosine chloride is a unique amino acid derivative found in the protein elastin, which is present in connective tissues such as skin, lungs, and blood vessels. It is one of the cross-linking amino acids that contribute to the elasticity and resilience of these tissues. This compound is formed through the condensation of four lysine residues and is structurally similar to its isomer, desmosine.
作用機序
Target of Action
Isodesmosine chloride is primarily associated with elastin , a core extracellular matrix protein . Elastin, which constitutes over 90% of elastic fibers, imparts elasticity to tissues such as the skin, aorta, ligaments, and lungs .
Mode of Action
Isodesmosine, along with desmosine, are unusual, tetrafunctional, pyridinium ring-containing amino acids involved in elastin cross-linking . They are unique to mature, cross-linked elastin and help discriminate peptides derived from elastin breakdown from precursor elastin peptides .
Biochemical Pathways
The biosynthesis of these cross-links involves the oxidative deamination of the ε-amino group of four lysine residues, mediated by lysyl oxidase, a copper-dependent enzyme . This process leads to the formation of desmosine and isodesmosine, which are integral to the structure and function of elastin .
Pharmacokinetics
Concentrations of desmosine and isodesmosine in plasma have been determined using isotope-dilution lc-ms/ms methods . These methods could potentially be applied to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The presence of this compound, as part of elastin, contributes to the elasticity of various tissues. Its degradation, therefore, can be indicative of conditions that involve connective tissue damage and elastin degradation . For instance, higher concentrations of desmosines have been observed in the plasma of acute cerebral stroke patients compared to healthy controls .
Action Environment
Environmental factors can influence the action of this compound. For example, aging alters the elastin structure, causing it to become tortuous, frayed, and porous in adult and elderly populations . This could potentially impact the effectiveness of this compound in its role within elastin.
準備方法
Synthetic Routes and Reaction Conditions
Isodesmosine chloride can be synthesized through the acid hydrolysis of elastin-rich tissues, such as bovine neck ligament. The process involves solvent extraction and chromatography to isolate the compound. The purified isodesmosine is then converted to its chloride form .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of elastin from animal tissues, followed by hydrolysis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
Isodesmosine chloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen displacement reactions are common, where more reactive halogens can displace less reactive ones from their compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens like chlorine and bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to various oxidized derivatives, while substitution reactions can produce different halogenated compounds.
科学的研究の応用
Isodesmosine chloride has several scientific research applications, including:
Biomarker for Elastin Degradation: It is used as a biomarker to estimate elastin degradation activity in conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF)
Quantification in Biological Fluids: Techniques like matrix-assisted laser desorption ionization (MALDI)-tandem mass spectrometry are used to quantify isodesmosine in biological fluids such as urine and serum.
Research on Connective Tissue Disorders: It is studied for its role in various connective tissue disorders, providing insights into the degradation and synthesis of elastin.
類似化合物との比較
Similar Compounds
Desmosine: An isomer of isodesmosine, also involved in cross-linking elastin fibers.
Lysyl Oxidase: An enzyme that catalyzes the formation of cross-links in elastin and collagen.
Uniqueness
Isodesmosine chloride is unique due to its specific role in the cross-linking of elastin fibers, which is crucial for the elasticity and resilience of connective tissues. Its presence and quantification in biological fluids serve as important biomarkers for elastin degradation, distinguishing it from other similar compounds .
特性
IUPAC Name |
(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMCXWKTFGHKA-CHZBJCAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746649 |
Source


|
| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10059-18-4 |
Source


|
| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)


![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)


![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)



![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

